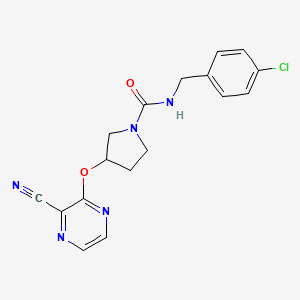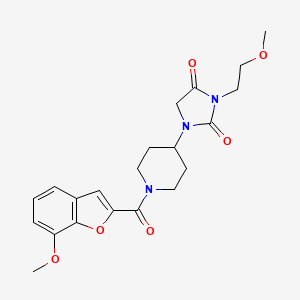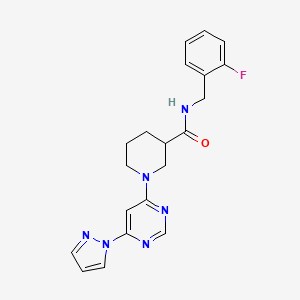![molecular formula C17H12ClN5O B2722272 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887458-14-2](/img/structure/B2722272.png)
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a type of fused ring system found in many biologically active compounds . It also has a 3-chlorophenyl group and a pyridin-2-ylmethyl group attached to it.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core, the 3-chlorophenyl group, and the pyridin-2-ylmethyl group could all potentially participate in reactions .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
A study by Hafez, El-Gazzar, and Al-Hussain (2016) explored derivatives of pyrazolo[3,4-d]pyrimidines, which exhibited significant antimicrobial and anticancer activities. Some compounds in this series demonstrated higher anticancer activity than the reference drug, doxorubicin, indicating their potential in medical research for treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
Research by Harden, Quinn, and Scammells (1991) investigated pyrazolo[3,4-d]pyrimidines for their affinity to A1 adenosine receptors. Their study revealed that specific substitutions on these compounds enhanced their activity, showing potential therapeutic applications in targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Antimycobacterial Activity
A 2022 study by Sutherland et al. reported the synthesis of novel pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sutherland et al., 2022).
Synthesis and Molecular Docking Study for Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized new compounds incorporating pyridyl-pyrazolines, which were evaluated for their anticancer and antimicrobial activities. Molecular docking studies suggested these compounds' utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Anti-Inflammatory Evaluation
Fahmy et al. (2012) synthesized new derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, which exhibited significant anti-inflammatory activities. This study suggests the therapeutic potential of these compounds in treating inflammation-related conditions (Fahmy et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLWIAVJNYSDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Benzylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2722190.png)
![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)
![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)




![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2722207.png)
![2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2722209.png)
![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)